molecular formula C26H23NO5 B11577270 N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide

Cat. No.: B11577270
M. Wt: 429.5 g/mol
InChI Key: ZYPRYLVVJMUXTQ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide is a synthetic organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide typically involves multiple steps. One common method includes the acylation of 4-methoxybenzoyl chloride with a benzofuran derivative under controlled conditions. The reaction is often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide is unique due to its specific substitution pattern on the benzofuran ring and the presence of the propoxybenzamide moiety.

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide

InChI

InChI=1S/C26H23NO5/c1-3-15-31-20-8-6-7-18(16-20)26(29)27-23-21-9-4-5-10-22(21)32-25(23)24(28)17-11-13-19(30-2)14-12-17/h4-14,16H,3,15H2,1-2H3,(H,27,29)

InChI Key

ZYPRYLVVJMUXTQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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